molecular formula C19H23ClN4O2 B7042244 N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B7042244
M. Wt: 374.9 g/mol
InChI Key: ONFIDOSSAKTMGW-PZEDNMLSSA-N
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Description

The compound "N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide" is a complex chemical entity known for its specific structural features and potential applications in various scientific fields. The presence of a chlorophenyl group and cyclopropyl ring suggests that the compound may possess unique chemical properties.

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-19(14-10-21-23(2)11-14)12-24(7-8-26-19)18(25)22-17-9-16(17)13-3-5-15(20)6-4-13/h3-6,10-11,16-17H,7-9,12H2,1-2H3,(H,22,25)/t16-,17+,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFIDOSSAKTMGW-PZEDNMLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)NC2CC2C3=CC=C(C=C3)Cl)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CCO1)C(=O)N[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide generally involves multi-step synthetic processes:

  • Synthesis of 2-(4-chlorophenyl)cyclopropyl compound: : This step involves cyclopropanation reactions typically using diazo compounds and metal catalysts.

  • Formation of pyrazole ring: : Pyrazole derivatives can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

  • Coupling reaction: : The final step might involve coupling the previously synthesized intermediates using various carboxylation or amidation reactions.

Industrial Production Methods

Industrial synthesis of such complex molecules usually relies on streamlined, large-scale batch or continuous flow processes. Automation, along with robust purification techniques, ensures the high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide can undergo a variety of chemical reactions:

  • Oxidation: : It can be oxidized to introduce oxygen functionalities.

  • Reduction: : The compound may be reduced to modify its electronic properties.

  • Substitution: : Various substitution reactions can occur on the chlorophenyl or morpholine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reactions: : Organometallic reagents like Grignard reagents.

Major Products Formed

Oxidation and reduction of the compound can lead to hydroxylated or deoxygenated derivatives. Substitution reactions typically yield new derivatives with varying functional groups.

Scientific Research Applications

Chemistry

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is studied for its potential as a building block in synthetic organic chemistry.

Biology and Medicine

The compound is explored for its biological activity, particularly in the development of pharmaceutical agents. Its unique structure may interact with specific biological targets.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialized chemicals.

Mechanism of Action

The precise mechanism by which N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide exerts its effects depends on its application:

  • Molecular targets: : Enzymes, receptors, or other biomolecules that the compound can interact with.

  • Pathways involved: : Biochemical pathways that are altered or modulated by the compound.

Comparison with Similar Compounds

Similar Compounds List

  • 2-(4-chlorophenyl)cyclopropyl derivatives

  • Pyrazole-containing morpholine derivatives

  • Carboxamide-based compounds

There you go! This compound is clearly a chemical marvel with many potential uses. Anything else you’d like to dig into?

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